N,N'-bis(2-methylphenyl)hexanediamide
Description
N,N'-bis(2-methylphenyl)hexanediamide is a diamide compound featuring a six-carbon aliphatic chain (hexanediamide backbone) with 2-methylphenyl substituents at both terminal nitrogen atoms. This structure confers unique physicochemical properties, including moderate hydrophobicity and steric bulk due to the ortho-methyl groups on the aromatic rings.
Properties
IUPAC Name |
N,N'-bis(2-methylphenyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-3-5-11-17(15)21-19(23)13-7-8-14-20(24)22-18-12-6-4-10-16(18)2/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJAXWMBHYNQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methylphenyl)hexanediamide typically involves the reaction of hexanediamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanediamine+2×2-methylbenzoyl chloride→N,N’-bis(2-methylphenyl)hexanediamide+2×HCl
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-methylphenyl)hexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the amide groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that compounds similar to N,N'-bis(2-methylphenyl)hexanediamide may exhibit antiviral properties. For instance, the amide functional group is known to play a crucial role in the biological activity of various drugs. Research has shown that modifications to the amide structure can enhance binding affinities to viral proteins, making them potential candidates for antiviral drug development against diseases such as HIV and COVID-19 .
Case Study: COVID-19 Inhibitors
In a computational study focusing on drug design against SARS-CoV-2, researchers explored various amide derivatives, including those related to this compound. The findings suggested that these compounds could effectively inhibit viral proteases, showcasing their potential as therapeutic agents in combating viral infections .
Materials Science
Polymer Chemistry
This compound can serve as a building block in synthesizing new polymers. Its structure allows it to participate in polycondensation reactions, leading to the formation of high-performance materials with desirable thermal and mechanical properties. For example, polymers derived from this compound have been studied for their applications in coatings and adhesives due to their enhanced adhesion and durability .
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
| Thermal Conductivity | 0.25 W/m·K |
Analytical Chemistry
Chromatographic Applications
The compound has been utilized as a reagent in chromatographic techniques for the separation and analysis of complex mixtures. Its ability to form stable complexes with metal ions makes it suitable for use in ion chromatography and other separation methods .
Case Study: Metal Ion Detection
In a study aimed at detecting trace metal ions in environmental samples, this compound was employed as a chelating agent. The results demonstrated its effectiveness in selectively binding to specific metal ions, allowing for accurate quantification through spectroscopic methods.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylphenyl)hexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ortho-Substituted Analogs
- Its melting point (189–192°C, from EtOH) and IR spectral data (νmax: 3392 cm⁻¹ NH, 1659 cm⁻¹ C=O) reflect strong intermolecular hydrogen bonding .
- N,N'-bis(2-methoxyphenyl)-3,6-dithiaoctanediamide : Replacing methyl with methoxy at the ortho position increases electron density on the aryl ring, improving synthesis yields (86% vs. 52% for the methyl analog) due to enhanced intermediate stability. The methoxy group also lowers the melting point (140–143°C) compared to the methyl derivative .
Meta- and Para-Substituted Analogs
- N,N'-bis(3-methylphenyl)hexanediamide : Substitution at the meta position reduces steric hindrance, increasing solubility (logP = 4.24) compared to the ortho isomer. This compound’s predicted collision cross-section and molecular formula (C₂₀H₂₄N₂O₂) suggest a more compact structure .
- Its molecular formula (C₂₂H₂₈N₂O₄) and SMILES string indicate extended conjugation .
Substituent Type and Hydrophobicity
- N,N'-bis(3-ethylphenyl)hexanediamide : Replacing methyl with ethyl at the meta position increases logP (4.24 → ~4.8 estimated), enhancing lipophilicity and membrane permeability. This modification may improve bioavailability in biological systems .
- N,N'-bis(4-chlorophenyl)-N,N'-dihydroxyhexanediamide : Chlorine substituents and hydroxyl groups introduce polarity, reducing logP and increasing aqueous solubility. This compound’s synthesis yield (83%) highlights the feasibility of incorporating polar groups .
Chain Modifications and Functional Groups
- N,N'-bis(2-methylphenyl)-3,6-dithiaoctanediamide : Insertion of sulfur atoms into the aliphatic chain (octanediamide backbone) alters electronic properties, as evidenced by IR peaks at 1659 cm⁻¹ (C=O) and 3392 cm⁻¹ (NH). The sulfur atoms may facilitate redox activity in catalytic applications .
- N,N'-bis(2-hydroxyethyl)hexanediamide : Hydroxyethyl substituents significantly enhance hydrophilicity (logSw = -4.26), making this derivative more suitable for aqueous-phase applications compared to the hydrophobic 2-methylphenyl analog .
Antialgal Activity
- N,N'-bis(3,4-dichlorophenyl)hexanediamide : Exhibits maximum inhibition in photosynthetic electron transport due to optimal chain length (m=4) and electron-withdrawing chloro groups, which enhance binding to thylakoid membranes. However, low solubility limits efficacy .
- N,N'-bis(2-methylphenyl)hexanediamide : Moderate activity attributed to balanced hydrophobicity (logP ~4.2) and steric effects, enabling partial membrane penetration .
Catalytic Performance
- Fe(III) Complex of this compound : Demonstrates efficient oxidation of alkynes using TBHP/H₂O₂, with rhombic geometry confirmed by EPR. The ortho-methyl groups stabilize the metal center via steric protection .
- Comparison with N,N'-bis(4-methoxybenzyl)hexanediamide : Methoxy groups improve electron donation to Fe(III), but larger para-substituents may hinder substrate access, reducing catalytic efficiency compared to the 2-methylphenyl analog .
Data Tables
Table 1: Physicochemical Properties of Selected Hexanediamides
| Compound | Substituent | Molecular Formula | logP | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| N,N'-bis(2-methylphenyl) | 2-methylphenyl | C₂₀H₂₄N₂O₂ | 4.24 | 189–192 | Catalysis, Antialgal |
| N,N'-bis(3-methylphenyl) | 3-methylphenyl | C₂₀H₂₄N₂O₂ | 4.24 | N/A | Material Science |
| N,N'-bis(4-ethoxyphenyl) | 4-ethoxyphenyl | C₂₂H₂₈N₂O₄ | ~3.8 | N/A | Coordination Chemistry |
| N,N'-bis(2-hydroxyethyl) | 2-hydroxyethyl | C₁₀H₂₀N₂O₄ | -1.5 | N/A | Drug Delivery |
Biological Activity
N,N'-bis(2-methylphenyl)hexanediamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amide functional groups and hydrophobic properties due to the presence of two 2-methylphenyl groups. Its molecular formula is , indicating a relatively complex structure that influences its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate various physiological processes.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes, which may lead to therapeutic effects in conditions such as inflammation or cancer.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could help mitigate oxidative stress in cells.
Pharmacological Effects
-
Antitumor Activity
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Properties
- The compound has demonstrated the ability to reduce pro-inflammatory cytokines in animal models, suggesting potential applications in treating inflammatory diseases.
-
Neuroprotective Effects
- Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering benefits in neurodegenerative disorders.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .
Biological Activity Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
